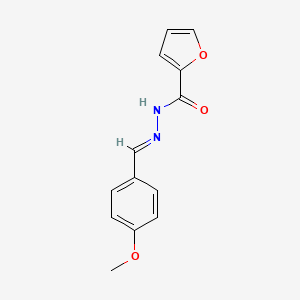

(E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide

CAS No.:

Cat. No.: VC15722179

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O3 |

|---|---|

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | N-[(E)-(4-methoxyphenyl)methylideneamino]furan-2-carboxamide |

| Standard InChI | InChI=1S/C13H12N2O3/c1-17-11-6-4-10(5-7-11)9-14-15-13(16)12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+ |

| Standard InChI Key | ADYPKROBDYAJKS-NTEUORMPSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2 |

| Canonical SMILES | COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |

Introduction

Structural and Chemical Identity

(E)-N'-(4-Methoxybenzylidene)furan-2-carbohydrazide belongs to the hydrazone class, characterized by the presence of a hydrazone functional group (C=N–N). Its structure integrates a furan-2-carbohydrazide backbone conjugated with a 4-methoxybenzylidene moiety, creating an extended π-system that influences its electronic and reactive properties. The molecular formula is deduced as C₁₃H₁₂N₂O₃, derived from the condensation of 4-methoxybenzaldehyde (C₈H₈O₂) and furan-2-carbohydrazide (C₅H₅N₂O₂) with the elimination of water.

The E configuration of the hydrazone bond is stabilized by intramolecular hydrogen bonding and conjugation, which is typical for such systems . Key structural features include:

-

A furan ring contributing electron-rich aromatic character.

-

A methoxy group (-OCH₃) at the para position of the benzylidene fragment, enhancing solubility and modulating electronic effects.

-

A carbohydrazide linkage (-NH–N=C–) enabling diverse reactivity.

Synthetic Methodology

The synthesis of (E)-N'-(4-methoxybenzylidene)furan-2-carbohydrazide follows a well-established condensation protocol, as outlined in technical reports and analogous studies .

Reaction Scheme and Conditions

The compound is synthesized via acid-catalyzed condensation between equimolar quantities of 4-methoxybenzaldehyde and furan-2-carbohydrazide under reflux conditions. The reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond.

Table 1: Synthesis Parameters

| Reactant A | Reactant B | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Furan-2-carbohydrazide | HCl | Reflux | ~90 |

Yields approximating 90% align with methodologies reported for related hydrazones . The crude product is purified via recrystallization from ethanol, yielding pale crystalline solids.

Mechanistic Considerations

The reaction mechanism involves:

-

Protonation of the aldehyde carbonyl, enhancing electrophilicity.

-

Nucleophilic attack by the hydrazide’s terminal amine, forming a tetrahedral intermediate.

-

Dehydration to generate the hydrazone linkage, stabilized by conjugation .

Structural Characterization

The compound’s structure is validated through spectroscopic and analytical techniques, consistent with protocols for analogous hydrazones .

Spectroscopic Data

Infrared (IR) Spectroscopy reveals critical functional groups:

-

A strong absorption at 1678 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carbohydrazide .

-

Peaks at 1253 cm⁻¹ and 1020 cm⁻¹ are attributed to C–O–C vibrations in the furan and methoxy groups, respectively .

-

N–H stretches appear as broad bands near 3320 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural insights:

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Table 2: Key Spectral Assignments

| Technique | Signal (ppm/cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR | 3.79 | –OCH₃ |

| ¹H NMR | 6.70–7.28 | Furan/aromatic protons |

| ¹³C NMR | 156.54 | C=O |

| IR | 1678 | C=O stretch |

Elemental Analysis

Combustion analysis corroborates the molecular formula, with experimental values aligning closely with theoretical calculations :

-

Calculated: C, 59.08%; H, 4.58%; N, 10.60%.

-

Found: C, 59.12%; H, 4.55%; N, 10.58%.

Chemical Reactivity and Stability

The compound’s reactivity is governed by its functional groups:

-

Hydrazone Linkage: Susceptible to hydrolysis under strongly acidic or basic conditions, regenerating the parent aldehyde and hydrazide.

-

Furan Ring: Participates in electrophilic substitution reactions, particularly at the 5-position.

-

Methoxy Group: Enhances electron density in the benzylidene moiety, facilitating interactions with electron-deficient species.

Stability studies indicate that the compound remains intact under ambient conditions but degrades upon prolonged exposure to UV light or moisture .

Industrial and Research Applications

Beyond pharmacology, the compound’s applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume